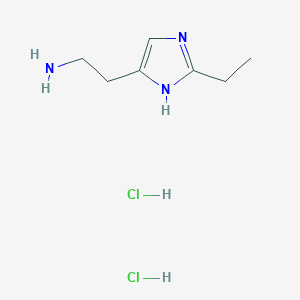

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another method includes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . Additionally, ionic liquids have been used as eco-friendly catalysts for synthesizing 4-pyrazolyl 1,4-dihydropyridines . These methods highlight the versatility and adaptability of pyrazole synthesis under various conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit tautomerism, as demonstrated by the Schiff base derivatives of 4-acylpyrazolone . The crystal structure analysis of these compounds provides insights into their stability and tautomer preference. Furthermore, the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as fluorescent molecules due to the presence of trifluoromethyl groups, which can enhance their electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of substituents such as trifluoromethyl groups, which can affect their biological activity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter the lipophilicity, acidity, and electronic properties of these compounds . These modifications can lead to enhanced biological activities, as seen in the antimycobacterial activity of certain pyrazole derivatives and the anticancer properties of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

Synthesis and Reactivity

Synthesis and Comparison of Reactivity : The reactivity of pyrazole derivatives, similar to 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride, has been studied in the context of nucleophilic substitution reactions. These compounds react with various agents such as ammonia, amines, and thiols, demonstrating versatile reactivity and potential for synthesis of diverse compounds (Dalinger et al., 2013).

Synthesis of Pyrazolo Pyrimidines : Research has also been conducted on the synthesis of pyrazolo pyrimidines, which are structurally similar to the chemical . These compounds have shown significant biological activities, indicating potential applications in medicinal chemistry (Xu Li-feng, 2011).

Chemical Modification and Derivative Synthesis

Modification with Fluorine-Containing Heterocycles : Studies have explored the modification of biologically active amides and amines with fluorine-containing heterocycles. This kind of chemical modification could be relevant for this compound, suggesting its potential in the development of fluorine-containing heterocyclic derivatives (Sokolov & Aksinenko, 2012).

Efficient Synthesis of Substituted Pyrazoles : Research has demonstrated efficient methods for synthesizing alkyl amino and thioether substituted pyrazoles. These methods could be applicable for creating derivatives of this compound (Sakya & Rast, 2003).

Structural and Biological Studies

- Crystal Study and Biological Activities : The structural analysis and biological activities of pyrazole derivatives have been extensively studied. Research includes X-Ray crystallography and the identification of pharmacophore sites, which could be relevant for understanding the structural and biological properties of this compound (Titi et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEYVJXUFXRAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)